N4,N4-dimethylpyridine-2,4-diamine
Description
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Properties
IUPAC Name |
4-N,4-N-dimethylpyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNABCLVCJRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50426-31-8 | |
| Record name | 4-N,4-N-dimethylpyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies
Established Synthetic Pathways for N4,N4-dimethylpyridine-2,4-diamine
The synthesis of this compound can be accomplished through several key strategic approaches, each starting from different precursors and employing distinct reaction types.
Amination and Alkylation Approaches
Direct amination and subsequent or prior alkylation of pyridine (B92270) precursors are common strategies. These methods often rely on nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient nature of the pyridine ring facilitates the displacement of a leaving group by an amine. The 2- and 4-positions of the pyridine ring are particularly activated for nucleophilic attack. stackexchange.comyoutube.com
A typical pathway involves the use of a di-substituted pyridine with suitable leaving groups, such as chloro or bromo atoms. For instance, the synthesis can start from 2,4-dichloropyridine. The reaction with dimethylamine (B145610) would preferentially substitute one of the chloro groups, followed by a subsequent reaction with ammonia (B1221849) or an ammonia equivalent to introduce the second amino group. The regioselectivity of these substitutions can be controlled by reaction conditions and the nature of the nucleophiles.
Alternatively, one can start with 2,4-diaminopyridine and perform a selective N-alkylation. The direct alkylation of both amino groups can be challenging due to the formation of mixed products. However, methods like the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, provide a classic route for exhaustive methylation of primary and secondary amines and can be applied in this context. nih.gov
Table 1: Key Reactions in Amination and Alkylation Strategies
| Reaction Type | Starting Material Example | Reagents | Product Step | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,4-Dichloropyridine | 1. Dimethylamine (HN(CH₃)₂) 2. Ammonia (NH₃) | 2-Amino-4-(dimethylamino)pyridine | youtube.com |
Reduction-Based Pathways from Pyridine Precursors
Reduction-based pathways are a powerful and widely used method for synthesizing aminopyridines. These routes typically involve the introduction of a nitro group onto the pyridine ring, which is then reduced to an amino group in a later step. The nitro group acts as a strong electron-withdrawing group, facilitating its own introduction and subsequent reactions before its conversion.
A well-established multi-step synthesis starts with a substituted pyridine, such as 2-chloropyridine. The process can be outlined as follows:
N-Oxidation: The pyridine nitrogen is oxidized to form a pyridine N-oxide. This modification activates the ring for electrophilic substitution, particularly at the 4-position, and also alters the regioselectivity of nucleophilic substitutions. youtube.com
Nitration: The pyridine N-oxide is nitrated, typically using a mixture of nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine (B32982) N-oxide.
Nucleophilic Substitution: The chloro group at the 2-position is substituted with a desired amine. In the context of the parent compound, this would be ammonia, but for derivatives, other amines can be used.
Deoxygenation & Reduction: The N-oxide is deoxygenated, and the nitro group is reduced to a primary amine. This is commonly achieved simultaneously through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. researchgate.net
Following the formation of the 2,4-diaminopyridine core, the final dimethylation at the N4 position can be achieved via alkylation methods as described previously. A specific example is the synthesis of N2-pentylpyridine-2,4-diamine, which involves reacting 2-chloro-4-nitropyridine with pentylamine, followed by catalytic hydrogenation to reduce the nitro group.
Table 2: Example of a Reduction-Based Synthetic Pathway
| Step | Precursor | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-Chloropyridine | Oxidizing Agent (e.g., m-CPBA) | 2-Chloropyridine N-oxide | |
| 2 | 2-Chloropyridine N-oxide | HNO₃/H₂SO₄ | 2-Chloro-4-nitropyridine N-oxide | |
| 3 | 2-Chloro-4-nitropyridine N-oxide | Dimethylamine | 2-(Dimethylamino)-4-nitropyridine N-oxide |
Multi-Component and Convergent Syntheses
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from three or more reactants. frontiersin.org While classical methods like the Hantzsch pyridine synthesis are well-known, modern variations provide access to a wide diversity of pyridine derivatives. nih.govmdpi.com
A convergent strategy could involve the synthesis of two or more fragments that are then combined in a final step. For this compound, this might involve preparing a suitably functionalized pyridine ring and then coupling it with a dimethylamine-containing fragment. For instance, a three-component reaction could bring together an aldehyde, an enamine, and an α,β-unsaturated acid to rapidly assemble a polysubstituted pyridine core. nih.gov Although not always the most direct route for this specific, relatively simple molecule, MCRs are invaluable for creating libraries of more complex analogues for screening purposes. rug.nl
Synthesis of Structural Analogues and Derivatives of this compound
The foundational synthetic routes can be readily adapted to produce a wide range of structural analogues and derivatives, allowing for the fine-tuning of the molecule's properties.
Systematic Modification of Pyridine Ring Substitution Patterns
The substitution pattern on the pyridine ring can be systematically altered to probe structure-activity relationships. This is often accomplished by starting with an appropriately substituted pyridine precursor.
One key strategy involves the synthesis of pyridine derivatives with various functional groups at other positions (e.g., 3, 5, or 6). For example, researchers have synthesized a series of NNN pincer-type ligands based on a 2,6-bis(aminomethyl)pyridine scaffold where the 4-position was substituted with groups like –OH, –Cl, and –NO₂ to study their electronic effects on metal coordination. nih.gov This demonstrates how different precursors, such as 4-chloro-2,6-lutidine, can be elaborated through steps like bromination and amination to install the desired functionality. nih.gov
The use of pyridine N-oxides is particularly powerful for creating 4-substituted derivatives, which can then be converted into the target diamine scaffold. youtube.com This approach circumvents the typical meta-directing effect of the pyridine nitrogen in electrophilic substitutions.
Table 3: Examples of Pyridine Ring Modifications
| Target Position | Substituent | Precursor Example | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 4 | -Cl, -NO₂, -OH | 4-substituted-2,6-lutidine | Halogenation, Nitration, Oxidation | nih.gov |
| 5 | -Cl | 5-Chloro-2-aminopyridine | Nitration, Reduction, Alkylation | google.com |
Chemical Derivatization of Diamine Moieties
The two amino groups on the this compound scaffold offer rich opportunities for chemical derivatization. The primary amine at the C2 position is particularly reactive and can be selectively functionalized.
Common derivatization reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides. nih.gov
Alkylation/Arylation: Further N-alkylation or N-arylation, for example, through Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl or heteroaryl groups.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These derivatizations allow for the introduction of a wide array of functional groups, which can modulate the compound's steric and electronic properties, solubility, and potential for intermolecular interactions. For example, chiral diamines are often used as derivatizing agents themselves to determine the enantiomeric excess of other molecules, a process that relies on the clean reaction of their amine functionalities. beilstein-journals.org
Incorporation into Fused Heterocyclic Systems
The unique arrangement of two amino groups on the pyridine ring of this compound and related scaffolds makes it a valuable precursor for the synthesis of fused heterocyclic systems. The reactivity of the C2-amino and C4-dimethylamino groups allows for various cyclization strategies to build additional rings onto the pyridine core. These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific biological or physical properties.
One common strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a bifunctional reagent to construct a new ring. For instance, 2-aminopyridine can react with chloroacetone (B47974) in the presence of an acid catalyst to form 2-methylimidazo[1,2-a]pyridine. benthamdirect.com This type of condensation reaction is a powerful tool for creating bicyclic systems. Another approach involves an intramolecular dehydrogenative C-N cross-coupling reaction, which can be achieved under mild electrolytic conditions. rsc.org This method allows for the efficient, reagent-free synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinopyridines and aldehydes. rsc.org
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex fused heterocycles in a single step. An example is the transformation of salicylaldehyde, a malononitrile (B47326) dimer, and dimethyl malonate, which yields a highly functionalized chromeno[2,3-b]pyridine derivative. mdpi.com This process involves a cascade of reactions, including cyclization and Michael addition, to form multiple new chemical bonds in one pot. mdpi.com The strategic use of dinucleophiles in reaction with polyfluorinated heteroaromatics also provides a versatile route to various researchgate.netresearchgate.net- and researchgate.netscispace.com-ring fused systems.
The following table summarizes various synthetic methods used to incorporate aminopyridine scaffolds into fused heterocyclic systems.
| Fused System | Starting Materials | Reaction Type | Key Features |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine, Chloroacetone | Condensation/Cyclization | Formation of a five-membered imidazole (B134444) ring fused to the pyridine. benthamdirect.com |
| 1,2,4-Triazolo[4,3-a]pyridine | 2-Hydrazinopyridine, Aldehydes | Electrochemical C-N Coupling | Metal- and oxidant-free intramolecular cyclization. rsc.org |
| Chromeno[2,3-b]pyridine | Salicylaldehyde, Malononitrile dimer, Dimethyl malonate | Multicomponent Reaction | Forms four new bonds in a single step, creating a complex polycyclic system. mdpi.com |
Design and Synthesis of Chiral this compound Analogues
The development of chiral analogues of this compound is a significant area of research, particularly for applications in asymmetric catalysis where they can serve as effective ligands or nucleophilic catalysts. arkat-usa.org The introduction of chirality can be achieved by modifying the substituent groups on the pyridine ring or by creating larger, stereochemically defined macrocyclic structures.
A straightforward method for creating chiral derivatives involves forming amide or carbamate (B1207046) linkages. For example, novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives have been synthesized by the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with piperidine, followed by acylation. researchgate.net Similarly, optically active homodimeric carbamate derivatives of 4-(N,N-dimethylamino)pyridine have been synthesized from linear diamines, resulting in dimeric compounds with variable linker lengths that possess interesting structural properties for potential use as ligands. arkat-usa.org
Another approach focuses on creating "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP), which have proven effective in a variety of asymmetric transformations. researchgate.net The synthesis of more complex, rigid chiral structures, such as pyridinophanes, has also been explored. An optimized synthesis of an asymmetrically substituted N-(tosyl)-2,11-diaza researchgate.net7pyridinophane allows for the creation of a library of asymmetric macrocyclic ligands, which are valuable for studying the electronic and steric effects on metal centers in coordination chemistry. nih.gov The design of these molecules often aims to create a rigid framework that minimizes conformational flexibility, which can enhance selectivity in catalytic reactions. scispace.com
The table below presents examples of synthetic strategies for chiral analogues based on aminopyridine scaffolds.
| Chiral Analogue Type | Synthetic Precursors | Key Synthetic Step | Potential Application |
| Chiral Amides | 2-Amino-4-chloropyridine, Piperidine, Chiral Acylating Agent | Nucleophilic substitution and subsequent amidation. researchgate.net | Stereoselective Catalysis. researchgate.net |
| Chiral Carbamate Dimers | (1S)-(–)-1-(4-chloropyridin-2-yl)ethanol, Linear Diamines | Formation of carbamate linkages to create dimeric structures. arkat-usa.org | Asymmetric Catalysis. arkat-usa.org |
| Asymmetric Pyridinophanes | N,N'-di(toluenesulfonyl)-2,11-diaza researchgate.net7pyridinophane | Selective monofunctionalization and subsequent N-substitution. nih.gov | Coordination Chemistry. nih.gov |
Advanced Characterization and Structural Elucidation Techniques
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable for probing the molecular architecture of N4,N4-dimethylpyridine-2,4-diamine by examining its interaction with electromagnetic radiation. Various regions of the electromagnetic spectrum yield specific details about the molecule's connectivity, constituent functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for elucidating the precise atomic connectivity and chemical environments within a molecule. For this compound, ¹H and ¹³C NMR are particularly insightful.
In ¹H NMR, the chemical shifts of protons offer a window into their local electronic surroundings. Protons attached to the pyridine (B92270) ring are anticipated to resonate in the aromatic region, with their exact shifts being modulated by the electron-donating nature of the amino substituents. The protons of the dimethylamino group typically manifest as a distinct singlet in a more upfield region of the spectrum.
¹³C NMR spectroscopy furnishes data on the carbon framework of the molecule. The chemical shifts of the carbon atoms within the pyridine ring are sensitive to the electronic effects exerted by the amino and dimethylamino groups.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | ~6.1-6.3 | d | 1H |
| H-5 | ~6.2-6.4 | dd | 1H |
| H-6 | ~7.5-7.7 | d | 1H |
| NH₂ | ~5.3-5.5 | s | 2H |
| N(CH₃)₂ | ~2.9-3.1 | s | 6H |
Note: This table presents representative chemical shift ranges based on analogous structures. Actual values can differ based on the solvent and experimental setup.
Infrared (IR) and Raman spectroscopy are complementary methods that investigate the vibrational modes of a molecule. mjcce.org.mk These vibrations serve as characteristic fingerprints for the specific functional groups present. mjcce.org.mk For this compound, key vibrational modes include the N-H stretching of the primary amine (NH₂), C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching within the pyridine ring, and C-N stretching of the amino and dimethylamino groups. ias.ac.inresearchgate.net
Representative IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3300 | Medium |
| Aromatic C-H Stretch | ~3050 | Weak |
| Aliphatic C-H Stretch | ~2950 | Medium |
| C=N Stretch | ~1640 | Strong |
| C=C Stretch | ~1580 | Strong |
| N-H Bend | ~1600 | Medium |
| C-N Stretch | ~1300 | Medium |
Note: The precise frequencies and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) spectroscopy yields information about the electronic transitions within a molecule. udg.edu The absorption of UV or visible light elevates electrons from lower to higher energy molecular orbitals. The wavelengths at which maximum absorption (λ_max) occurs are characteristic of the molecule's electronic makeup. For this compound, the presence of the aromatic pyridine ring augmented by electron-donating amino groups is expected to lead to pronounced absorption in the UV domain, primarily due to π → π* and n → π* transitions.
Estimated UV-Vis Absorption Data for this compound in Ethanol
| Transition | λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~250 | High |
| n → π* | ~320 | Low |
Note: These values are estimations; the actual λ_max and molar absorptivity can vary with the solvent and pH.
Mass spectrometry (MS) is a pivotal technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. nih.gov The molecular ion peak ([M]⁺) for this compound would correspond to its molecular weight of approximately 137.18 g/mol . nih.gov Analysis of the fragmentation pattern would likely reveal the loss of a methyl group from the dimethylamino substituent or cleavage of the C-N bond.
Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Fragment | Possible Structure |
|---|---|---|
| 137 | [M]⁺ | Intact molecule |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that detects species with unpaired electrons, such as radicals and transition metal ions. srce.hr this compound, in its ground state, is a diamagnetic molecule and thus EPR silent. However, EPR could be instrumental in studying its radical cations or anions, which could be formed via chemical or electrochemical means. Such studies would provide valuable data on the distribution of unpaired electron density, offering deeper insights into its electronic structure and redox behavior. srce.hr While EPR studies have been conducted on various pyridine derivatives, including those forming complexes with paramagnetic metals, specific EPR data for the radical ions of this compound are not widely reported in the literature. rsc.orgrsc.orgfigshare.comresearchgate.net
Diffraction-Based Structural Determination
Hypothetical X-ray Crystallographic Data for this compound
| Bond | Bond Length (Å) | Angle | Angle (°) |
|---|---|---|---|
| C2-N(amine) | ~1.35 | N(amine)-C2-C3 | ~122 |
| C4-N(dimethyl) | ~1.37 | C3-C4-N(dimethyl) | ~120 |
| N(dimethyl)-C(methyl) | ~1.46 | C4-N(dimethyl)-C(methyl) | ~119 |
| C2-C3 | ~1.41 | C4-C5-C6 | ~119 |
| C3-C4 | ~1.39 | C5-C6-N1 | ~123 |
| C5-C6 | ~1.38 | C6-N1-C2 | ~118 |
Note: These are idealized values based on known structures of similar compounds. Actual crystallographic data would provide precise, experimentally determined measurements.
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
For this compound, crystallographic data has been obtained from its co-crystallized structure within the SARS-CoV-2 main protease, identified under the PDB ID 7KVR rcsb.org. In this structure, the ligand is designated as X4V. The analysis of this crystal structure reveals key details about the geometry of the this compound molecule.
The pyridine ring exhibits a planar geometry, as expected for an aromatic system. The exocyclic amino group at the 2-position and the dimethylamino group at the 4-position are also situated in the plane of the pyridine ring, or with a slight deviation, which influences the electronic properties of the molecule. The bond lengths and angles within the pyridine ring are consistent with those of other substituted pyridines. The carbon-nitrogen bond lengths of the exocyclic amino groups provide insight into the degree of electron delocalization within the molecule.
Table 1: Selected Crystallographic Data for this compound (from PDB ID 7KVR)
| Parameter | Value |
| PDB ID | 7KVR |
| Ligand ID | X4V |
| Resolution (Å) | 2.12 |
| R-Value Work | 0.200 |
| R-Value Free | 0.225 |
Note: This data pertains to the ligand as bound within a protein structure and may exhibit slight variations from the pure, unbound compound.
Powder X-ray Diffraction for Solid-State Characterization
Thermal Analysis Methods in Understanding Material Stability
Thermal analysis techniques are essential for determining the stability of a compound as a function of temperature. These methods provide information on melting points, decomposition temperatures, and other thermally induced transitions.
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the decomposition temperature and to study the thermal stability of a material.
Specific TGA data for this compound is not available in the public domain. However, studies on related aminopyridine derivatives provide an indication of its likely thermal behavior. For example, the thermal decomposition of 2-aminopyridine (B139424) has been shown to commence at approximately 112°C, with a maximum decomposition temperature (Tmax) of 132.03°C sciencepg.com. Another related compound, 2,6-diaminopyridine (B39239), exhibits a higher onset of degradation at around 184°C and a Tmax of 186.84°C longdom.org. It is anticipated that this compound would exhibit a decomposition profile within a similar temperature range, influenced by the presence of the dimethylamino group.
Table 2: Comparative TGA Data for Related Aminopyridine Compounds
| Compound | Onset of Decomposition (°C) | Maximum Decomposition Temp (°C) | Reference |
| 2-Aminopyridine | ~112 | 132.03 | sciencepg.com |
| 2,6-Diaminopyridine | ~184 | 186.84 | longdom.org |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential scanning calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to determine the melting point, glass transitions, and other phase transitions of a material.
While a specific DSC thermogram for this compound is not documented in the reviewed literature, analysis of analogous compounds offers valuable insights. For instance, 2-aminopyridine displays a melting point around 144°C in DSC analysis mdpi.com. The DSC thermogram for 2,6-diaminopyridine shows endothermic peaks corresponding to its melting behavior, with a peak observed at 122.34°C longdom.org. The presence of the N,N-dimethyl group on the pyridine ring of the title compound is expected to influence its melting point and other thermal transitions compared to unsubstituted aminopyridines.
Table 3: Comparative DSC Data for Related Aminopyridine Compounds
| Compound | Melting Point (°C) | Reference |
| 2-Aminopyridine | 144 | mdpi.com |
| 2,6-Diaminopyridine | 122.34 | longdom.org |
Coordination Chemistry and Metal Complexation
N4,N4-dimethylpyridine-2,4-diamine as a Polydentate Ligand
This compound possesses multiple potential donor atoms, classifying it as a polydentate ligand. Polydentate ligands, also known as chelating agents, can form multiple bonds with a central metal ion, leading to the formation of more stable complexes compared to those with monodentate ligands. libretexts.org
The design of a ligand is critical for controlling the properties of the resulting metal complex. For this compound, the key donor sites are the nitrogen atoms of the pyridine (B92270) ring and the two amino groups. The pyridine nitrogen offers a sp²-hybridized donor site, while the amino nitrogens are sp³-hybridized. The dimethylamino group at the 4-position is also a potential coordination site. The selection of which donor atoms will bind to a metal center depends on several factors, including the nature of the metal ion (hard vs. soft acid), the desired coordination geometry, and the steric constraints of the ligand itself. The presence of both a pyridine ring and amino groups offers the potential for versatile coordination behavior.
The arrangement of donor atoms in this compound allows for several possible coordination modes. It could act as a bidentate ligand, coordinating through the pyridine nitrogen and the primary amino group at the 2-position to form a stable five-membered chelate ring. Alternatively, it could bridge two metal centers. The stereochemistry of the resulting complexes would be dictated by the coordination number of the metal ion and the preferred geometry (e.g., tetrahedral, square planar, or octahedral). uomustansiriyah.edu.iq The dimethylamino group can influence the electronic properties of the pyridine ring through its electron-donating inductive effect, which in turn can affect the strength of the metal-ligand bond.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-diamine type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product.
While specific complexes of this compound are not documented in the available literature, it is anticipated that it would form stable complexes with a range of transition metals. For instance, copper(II) and nickel(II) are known to form stable complexes with nitrogen-donor ligands. Platinum(II) complexes with similar ligands often exhibit square planar geometries and are of interest for their potential applications in catalysis and materials science. Cobalt, iron, and manganese complexes could exhibit variable oxidation states and coordination geometries, leading to interesting magnetic and redox properties.
The electronic properties of the metal complexes would be influenced by both the metal ion and the ligand. The ligand field strength of this compound would affect the d-orbital splitting of the metal center, which in turn determines the electronic spectra and magnetic properties of the complex. The redox potential of the metal center can be tuned by the electron-donating or -withdrawing nature of the substituents on the ligand. The dimethylamino group is an electron-donating group, which would be expected to increase the electron density on the metal center, potentially making it easier to oxidize.
Mechanistic Insights into Metal-Mediated Transformations
Reactivity of Metal Complexes Toward Small Molecules (e.g., protons)
No studies documenting the protonation or reactivity of metal complexes of this compound with other small molecules are available.
Role of Ligand Electronic and Steric Effects on Complex Behavior
Without characterized metal complexes, there is no experimental or theoretical data on how the electronic properties of the dimethylamino and amino substituents, or the steric profile of the ligand, would influence the geometry, stability, or reactivity of a metal center.
Catalytic Applications and Reaction Mechanism Studies
N4,N4-dimethylpyridine-2,4-diamine in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful and sustainable alternative to traditional metal-based catalysis. The inherent basicity and nucleophilicity of this compound make it a promising candidate for various organocatalytic transformations.
The presence of the dimethylamino group at the 4-position significantly enhances the basicity of the pyridine (B92270) nitrogen, making this compound a competent Brønsted base. In this capacity, it can deprotonate a variety of acidic substrates, thereby activating them for subsequent reactions. This proton abstraction is a key step in numerous organic transformations, including condensations, eliminations, and rearrangements.
Furthermore, the nitrogen atoms in this compound can act as potent nucleophiles. The lone pair on the exocyclic dimethylamino group, in particular, is highly available for nucleophilic attack. This nucleophilic character allows the compound to catalyze reactions through the formation of reactive intermediates. For instance, in acylation reactions, it can act as an acyl transfer catalyst, similar to the well-known 4-dimethylaminopyridine (B28879) (DMAP). The proposed mechanism involves the initial nucleophilic attack of the pyridine nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium species, which is then readily attacked by the substrate alcohol or amine to afford the acylated product and regenerate the catalyst.
While specific studies detailing the catalytic efficiency of this compound in these roles are not extensively documented in publicly available research, its structural analogy to highly effective organocatalysts suggests significant potential.
The development of asymmetric organocatalysis, where a chiral organic molecule induces enantioselectivity in a reaction, is a major focus in modern synthetic chemistry. To employ this compound in this context, it would need to be rendered chiral. This could be achieved by introducing a chiral substituent onto the pyridine ring or the amino groups, or by creating a chiral scaffold that incorporates the this compound moiety.
A hypothetical chiral derivative could, for example, possess a chiral backbone that restricts the conformation of the pyridine ring, creating a chiral pocket around the catalytically active nitrogen atom. Such a catalyst could potentially be effective in a variety of asymmetric transformations, including kinetic resolutions, desymmetrizations, and enantioselective additions to prochiral substrates. The design of such catalysts remains an active area of research, with the aim of achieving high levels of stereocontrol.
Metal-Catalyzed Reactions with this compound Derived Ligands
The ability of this compound to act as a ligand for transition metals opens up a vast landscape of potential catalytic applications. The nitrogen atoms can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned to modulate the reactivity and selectivity of the resulting metal complex.
C-H functionalization, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a highly desirable transformation in organic synthesis. Ligands play a crucial role in directing the metal catalyst to a specific C-H bond and facilitating its cleavage. A ligand derived from this compound could potentially be employed in such reactions.
For instance, a bidentate ligand could be synthesized where the pyridine nitrogen and the 2-amino group coordinate to a metal center, such as palladium or rhodium. The electronic nature of the dimethylamino group would influence the electron density at the metal center, which in turn would affect its catalytic activity. While specific examples of this compound derived ligands in C-H functionalization are not yet prevalent in the literature, the modular nature of this scaffold provides a platform for the design of new ligands for this important class of reactions.
The table below illustrates a hypothetical application of a palladium complex with a generic bidentate ligand derived from a substituted pyridine in a C-H arylation reaction.
| Entry | Substrate | Arylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzene | Phenylboronic acid | 2 | Toluene | 100 | >95 |
| 2 | Thiophene | 4-Tolylboronic acid | 2 | Dioxane | 110 | 88 |
| 3 | Furan | 4-Methoxyphenylboronic acid | 2 | DMF | 120 | 92 |
This table is a hypothetical representation and does not reflect actual experimental data for this compound derived ligands.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is heavily dependent on the nature of the ligand coordinated to the palladium center.
Ligands based on this compound could offer advantages in cross-coupling reactions due to their strong electron-donating properties, which can stabilize the active palladium(0) species and promote oxidative addition, a key step in the catalytic cycle. The steric and electronic properties of the ligand could be tailored by modifying the substituents on the pyridine ring or the amino groups to optimize the catalytic activity for specific cross-coupling partners.
The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful method for the synthesis of β-nitroamines, which are valuable building blocks for various nitrogen-containing compounds. The development of asymmetric versions of this reaction is of significant interest.
A chiral metal complex featuring a ligand derived from this compound could potentially catalyze the aza-Henry reaction in an enantioselective manner. The chiral ligand would create a chiral environment around the metal center, which would then coordinate to the imine and the deprotonated nitroalkane, directing the nucleophilic attack to one face of the imine and leading to the preferential formation of one enantiomer of the product.
The table below presents hypothetical data for an asymmetric aza-Henry reaction catalyzed by a chiral copper complex.
| Entry | Imine | Nitroalkane | Catalyst | Enantiomeric Excess (%) | Yield (%) |
| 1 | N-Benzylidene-aniline | Nitromethane | [Cu(II)-chiral ligand] | 90 | 95 |
| 2 | N-Benzylidene-p-toluidine | Nitroethane | [Cu(II)-chiral ligand] | 85 | 92 |
| 3 | N-(4-Chlorobenzylidene)aniline | Nitropropane | [Cu(II)-chiral ligand] | 92 | 98 |
This table is a hypothetical representation and does not reflect actual experimental data for this compound derived ligands.
This compound holds considerable promise as a versatile platform for the development of novel catalysts for a wide array of organic transformations. Its inherent basicity and nucleophilicity make it a candidate for organocatalysis, while its ability to act as a ligand opens up possibilities in metal-catalyzed reactions, including C-H functionalization, cross-coupling, and asymmetric synthesis. Although detailed research on the catalytic applications of this specific compound is still emerging, its structural features suggest that further investigation into its catalytic potential is a worthwhile endeavor that could lead to the discovery of new and efficient catalytic systems.
Fundamental Reaction Kinetic and Mechanistic Investigations
Elucidation of Catalytic Cycles and Intermediates
The elucidation of a catalytic cycle involves the identification of all intermediate species and the elementary steps that transform reactants into products, with the catalyst being regenerated at the end of the cycle. For complexes involving ligands analogous to this compound, various catalytic cycles have been proposed, primarily in oxidation and cross-coupling reactions.
In oxidation catalysis, particularly in water oxidation by nonheme iron complexes with neutral N4 ligands, high-valent iron-oxo species are key intermediates. researchgate.netresearchgate.net For instance, the reaction of an Fe(II) precursor with hydrogen peroxide can lead to the formation of an Fe(II)-OOH intermediate. researchgate.net Subsequent cleavage of the O-O bond, which can be either homolytic or heterolytic, generates a highly reactive Fe(IV)=O species. researchgate.net This species is often the principal oxidizing agent in the catalytic cycle. The nature of the ligand framework, including the number and type of donor atoms, significantly influences the stability and reactivity of these high-valent intermediates. Some studies propose that the decomposition of the catalyst can occur during the catalytic cycle, which is a critical aspect to consider for practical applications. rsc.org
In the realm of C-N cross-coupling reactions, a well-established catalytic system involves the use of copper iodide (CuI) with N,N-dimethylaminopyridine (DMAP), a compound structurally related to this compound. researchgate.net While the precise mechanism is often debated, a plausible pathway involves the coordination of the amine and the aryl halide to the copper center, followed by reductive elimination to form the C-N bond and regenerate the active catalyst. For nickel-catalyzed C-N coupling reactions, a Ni(I)/Ni(III) redox cycle is often proposed, where the B2N4 reagent can act as both a single electron transfer donor and a source of the dialkylamino group. nih.gov
Kinetic studies are instrumental in unraveling these mechanisms. For example, in the asymmetric aza-Henry reaction catalyzed by a chiral Cu(II)-N4 complex, kinetic investigations can help to determine the order of the reaction with respect to the catalyst, nucleophile, and substrate. researchgate.net Such studies can reveal the rate-determining step of the catalytic cycle. researchgate.net A probable mechanism for this reaction involves the initial fast interaction of the substrate with the catalyst, followed by the rate-limiting attack of the nucleophile on the activated substrate-catalyst complex. researchgate.net
| Reaction Type | Catalyst System (Analogous) | Proposed Key Intermediates | Notes on Catalytic Cycle |
| Water Oxidation | [Fe(OTf)2(mep)] | [Fe(IV)(O)(OH2)(LN4)]2+, [Fe(V)(O)(OH)(LN4)]2+ | The resting state is the Fe(IV)-oxo species, and the O-O bond formation is the rate-determining step. researchgate.net |
| Oxidation | [(N4Py)Fe(II)] | [(N4Py)Fe(II)(OOH)], [(N4Py)Fe(IV)=O]2+ | Formation of the Fe(IV)=O species occurs via heterolytic cleavage of the O-O bond. researchgate.net |
| C-N Cross-Coupling | CuI/DMAP | Organometallic Cu(II) species | The energetic viability of the organometallic pathway has been assessed using DFT. researchgate.net |
| C-N Cross-Coupling | Ni(acac)2 / B2(NMe2)4 | Ni(I) and Ni(III) species | A thermally driven Ni(I)/Ni(III) redox cycle is proposed. nih.gov |
| Aza-Henry Reaction | Chiral Cu(II)-N4 Complex | Catalyst-substrate complex (TS-1), Nucleophile attack intermediate (TS-2) | The interaction of the substrate with the catalyst is fast, and the nucleophilic attack is the rate-determining step. researchgate.net |
This table presents data from studies on analogous N-donor ligand complexes to infer potential mechanisms for this compound.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of catalytic mechanisms. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of the energy profiles of entire catalytic cycles.
For nonheme iron complexes with neutral N4 ligands in water oxidation, DFT studies have been pivotal in establishing a viable catalytic cycle. researchgate.net These calculations have identified the resting state of the catalyst under catalytic conditions as a [Fe(IV)(O)(OH2)(LN4)]2+ species and have pinpointed the O-O bond formation as the rate-determining step. researchgate.net The remarkable agreement between theoretically calculated and experimentally determined activation parameters lends strong support to the proposed mechanism. researchgate.net
In the context of nickel-catalyzed desymmetric cyclization reactions, DFT has been employed to elucidate the mechanism and the origin of enantioselectivity. pku.edu.cn These studies can map out the entire reaction pathway, starting from transmetalation and arylnickel addition, through isomerization steps, to the final stereodetermining C-N insertion. By comparing the energy barriers of competing pathways, computational models can predict the favored reaction course and the resulting product stereochemistry.
DFT calculations have also been applied to understand the decomposition pathways of catalysts. For instance, in a study of nickel and copper [N4] complexes for water reduction, DFT was used to calculate the mechanistic pathway for the decomposition of a copper catalyst in water. rsc.org Such insights are crucial for designing more robust and efficient catalysts.
| Catalytic System (Analogous) | Computational Method | Key Findings from Computational Modeling |
| [Fe(OTf)2(mep)] in Water Oxidation | DFT | Elucidation of the complete catalytic cycle, identification of the [Fe(IV)(O)(OH2)(LN4)]2+ resting state, and confirmation of the O-O bond formation as the rate-determining step. researchgate.net |
| Ni-catalyzed Desymmetric Cyclization | DFT | Detailed mechanism involving transmetalation, arylnickel addition, and isomerization. The C-N insertion was identified as the stereodetermining step. pku.edu.cn |
| Cu catalyst in Water | DFT | Calculation of the mechanistic pathway for catalyst decomposition, providing insights into catalyst stability. rsc.org |
| CuI/DMAP in C-N Coupling | DFT | Assessment of the energetic viability of an organometallic pathway involving a Cu(II) intermediate. researchgate.net |
| Ni-catalyzed C-N Coupling | DFT | Support for a Ni(I)/Ni(III) redox cycle, where the B2N4 reagent serves dual roles. nih.gov |
This table summarizes findings from computational studies on analogous catalytic systems, highlighting the power of DFT in mechanistic elucidation.
Biological Activity: Mechanistic Investigations at a Molecular Level
Enzyme Inhibition Mechanism Studies
Enzymes are critical catalysts for a vast array of biochemical reactions. The inhibition of specific enzymes is a cornerstone of modern pharmacology. Investigating the potential for N4,N4-dimethylpyridine-2,4-diamine to act as an enzyme inhibitor would be a primary focus of its biological characterization.
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NO production is implicated in numerous diseases, making NOS isoforms attractive therapeutic targets.
Should this compound be investigated as a potential NOS modulator, studies would aim to determine its inhibitory constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, researchers might find that the compound competes with the substrate L-arginine for binding to the active site of the enzyme. Detailed kinetic studies, often involving techniques like spectrophotometry to monitor the conversion of oxyhemoglobin to methemoglobin, would be employed to elucidate these mechanisms.
Table 1: Hypothetical NOS Inhibition Data for this compound
| NOS Isoform | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| nNOS | Competitive | 5.2 | 2.1 |
| eNOS | Non-competitive | 15.8 | 9.7 |
| iNOS | Competitive | 2.5 | 1.0 |
This table is for illustrative purposes only and does not represent real data.
Beyond NOS, the structural features of this compound, such as its substituted pyridine (B92270) ring, might suggest interactions with other enzyme classes. For example, kinases, which play a central role in cell signaling, are common targets for pyridine-containing compounds. Mechanistic studies would involve assays to measure the phosphorylation of a substrate in the presence and absence of the compound. Techniques like X-ray crystallography of the enzyme-inhibitor complex could provide atomic-level details of the binding interactions, guiding the design of more potent and selective inhibitors.
Receptor and Protein Binding Affinity Investigations
The ability of a compound to bind to specific receptors and proteins is another key determinant of its biological activity. These interactions can trigger or block cellular signaling pathways.
Neuropeptide Y (NPY) receptors, particularly the Y1 subtype, are G-protein coupled receptors involved in processes like appetite regulation and vasoconstriction. To assess the interaction of this compound with the Y1 receptor, radioligand binding assays would be a standard approach. These experiments would quantify the compound's affinity (Kᵢ) for the receptor by measuring its ability to displace a known radiolabeled ligand. Further functional assays, such as measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production, would determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. The interaction of small molecules with Hsp90 can disrupt its function, leading to the degradation of its client proteins. To investigate the binding of this compound to Hsp90, techniques such as isothermal titration calorimetry (ITC) could be used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kₔ), enthalpy (ΔH), and entropy (ΔS). Nuclear magnetic resonance (NMR) spectroscopy could also be employed to map the binding site on the protein surface.
Table 2: Hypothetical Protein Binding Data for this compound
| Target Protein | Binding Assay | Kₔ (nM) | Binding Site |
| NPY Y1 Receptor | Radioligand Displacement | 150 | Orthosteric |
| Hsp90 | Isothermal Titration Calorimetry | 850 | N-terminal ATP-binding pocket |
This table is for illustrative purposes only and does not represent real data.
Nucleic Acid (DNA/RNA) Interaction Mechanisms
The interaction of small molecules with nucleic acids can lead to the modulation of gene expression or the inhibition of DNA replication, which are important mechanisms in anti-cancer and anti-viral therapies. The planar aromatic structure of the pyridine ring in this compound suggests the possibility of intercalation between the base pairs of DNA.
Studies to investigate this would include techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism to detect changes in the spectral properties of DNA upon binding of the compound. Viscosity measurements of DNA solutions in the presence of the compound can also provide evidence for intercalation. Furthermore, electrophoretic mobility shift assays (EMSA) could demonstrate the binding of the compound to specific DNA or RNA sequences.
An in-depth analysis of this compound and its analogs reveals a significant focus on their roles as inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). Research into the biological activity of these compounds has provided detailed insights at a molecular level, elucidating their binding modes and the structural changes they induce in their target macromolecules. Furthermore, extensive structure-activity relationship (SAR) studies have been crucial in guiding the rational design of more potent and selective inhibitors.
The biological activity of derivatives of the pyridine-2,4-diamine (B32025) scaffold is primarily attributed to their ability to interact with the ATP-binding pocket of protein kinases. This interaction is fundamental to their inhibitory effect on enzymes that are often dysregulated in diseases such as cancer.
Binding Modes and Structural Perturbations
Docking studies and co-crystallization experiments with related compounds, such as N2,N4-disubstituted pyrimidine-2,4-diamines, have provided valuable information on their binding modes. These compounds typically form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for stabilizing the inhibitor-enzyme complex. For instance, derivatives of N2,N4-diphenylpyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2 and CDK9. nih.gov Molecular docking studies of these compounds have provided clues for further molecular optimization, indicating key interactions within the ATP-binding site. nih.gov
Similarly, deuterated and non-deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives have been synthesized and evaluated as inhibitors of EGFR, particularly in the context of overcoming resistance mutations like C797S. nih.gov These compounds have demonstrated potent antiproliferative activity against cancer cell lines harboring these mutations, with IC50 values in the nanomolar range. nih.gov The binding of these inhibitors to the kinase domain of EGFR is thought to downregulate the phosphorylation of EGFR and downstream signaling pathways like mTOR. nih.gov
Influence on Nucleic Acid Conformational Dynamics
While the primary focus of research on this compound analogs has been on their interaction with protein kinases, the broader class of small molecules can influence nucleic acid structures. Guanine-rich nucleic acid sequences can form four-stranded structures known as G-quadruplexes. mdpi.com The interaction of small molecules with these structures can affect their stability and conformational dynamics. While direct studies on this compound are not available, the general principle of small molecules binding to and stabilizing or destabilizing non-canonical nucleic acid structures is well-established. Such interactions can be critical in the context of telomere biology and gene regulation, areas where G-quadruplexes are known to play significant roles.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects
SAR studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For pyridine and pyrimidine (B1678525) diamine derivatives, these studies have been pivotal in the development of potent and selective kinase inhibitors.
Correlating Structural Features with Specific Molecular Interactions
The pyridine and pyrimidine scaffolds are considered "privileged structures" for kinase inhibitors. nih.gov SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines have explored the impact of various substituents on their inhibitory activity against CDK2 and CDK9. nih.gov These studies have led to the identification of compounds with IC50 values in the nanomolar range. nih.gov
A comprehensive analysis of pyridine derivatives has shown that the presence and position of certain functional groups significantly affect their antiproliferative activity. mdpi.com For example, the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance biological activity. mdpi.com Conversely, the addition of halogen atoms or bulky groups tends to decrease antiproliferative effects. mdpi.com
The following table summarizes the inhibitory concentrations of selected N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK2/cyclin A and CDK9/cyclin T1.
| Compound | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) |
| 3c | 150 | 65 |
| 3g | 83 | 120 |
Data sourced from a study on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors. nih.gov
Rational Design for Modulating Biological Pathways
The insights gained from SAR studies have enabled the rational design of novel derivatives with improved therapeutic properties. For example, based on the structural requirements of the ATP-binding sites of CDK2 and CDK9, a series of N2,N4-diphenylpyrimidine-2,4-diamines were designed and synthesized. nih.gov
In the context of overcoming drug resistance in cancer, new deuterated and non-deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives were synthesized as EGFR inhibitors. nih.gov Deuteration of one of the lead compounds, 14l , to produce 14o , resulted in a significantly increased metabolic half-life. nih.gov In xenograft mouse models, 14o demonstrated excellent tumor growth inhibition at a lower dosage compared to its non-deuterated counterpart. nih.gov This demonstrates the power of rational design in optimizing pharmacokinetic properties.
Mechanism studies revealed that these rationally designed compounds can arrest the cell cycle at the G2/M phase and promote apoptosis by regulating the expression of key proteins like CDC25C and cleaved caspase-3. nih.gov
The following table presents the antiproliferative activity of selected N2, N4-diphenylpyridine-2,4-diamine derivatives against EGFR-mutant cell lines.
| Compound | Baf3-EGFR L858R/T790M/C797S IC50 (nM) | Baf3-EGFR Del19/T790M/C797S IC50 (nM) |
| 14l | 8 | 11 |
| 14o | 9 | 12 |
Data sourced from a study on N2, N4-diphenylpyridine-2,4-diamine derivatives as EGFR inhibitors. nih.gov
Theoretical and Computational Chemistry
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed examination of electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic ground state of molecules. DFT methods are employed to determine a variety of properties for N4,N4-dimethylpyridine-2,4-diamine, from its three-dimensional structure to the distribution of charge across its atoms. A common approach involves using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to perform these calculations. acs.orgscirp.org
Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for similar structures calculated with DFT methods.
| Parameter | Bond/Angle | Theoretical Value (Å/°) |
| Bond Length | C-C (pyridine ring) | ~1.39 - 1.40 |
| C-N (pyridine ring) | ~1.33 - 1.34 | |
| C-N (amino group) | ~1.37 | |
| C-N (dimethylamino) | ~1.38 | |
| N-C (methyl) | ~1.45 | |
| Bond Angle | C-N-C (pyridine ring) | ~117 |
| N-C-C (pyridine ring) | ~123 | |
| C-C-C (pyridine ring) | ~118-120 | |
| C-N-C (dimethylamino) | ~118 |
This table presents expected values based on computational studies of similar pyridine (B92270) derivatives. Specific calculated values for this compound were not found in the searched literature.
The distribution of electrons within a molecule is key to understanding its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. rsc.org These calculations can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine ring and the amino groups are expected to have negative partial charges, indicating they are sites susceptible to electrophilic attack.
A representative table of calculated atomic charges using a method like NPA (Natural Population Analysis) is shown below.
| Atom | Atom Number | Calculated Charge (e) |
| N | N1 (pyridine) | -0.60 |
| C | C2 | 0.25 |
| N | N (amino) | -0.85 |
| C | C3 | -0.20 |
| C | C4 | 0.15 |
| N | N (dimethylamino) | -0.30 |
| C | C5 | -0.22 |
| C | C6 | 0.05 |
This table presents hypothetical values based on typical results from DFT calculations on substituted pyridines. Specific calculated values for this compound were not found in the searched literature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In substituted pyridines, the nature and position of the substituents significantly influence the energies of the FMOs and the energy gap. iiste.org
The following table illustrates the kind of data obtained from an FMO analysis. The values are representative for a substituted pyridine and were not found specifically for this compound in the searched literature.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
This table presents illustrative values based on computational studies of similar molecules. Specific calculated values for this compound were not found in the searched literature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms, highlighting them as the primary sites for electrophilic attack and hydrogen bonding. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic excited states. researchgate.netq-chem.com TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule and are observed in UV-Vis spectroscopy. psu.edu The calculations also provide information about the nature of these transitions (e.g., n→π* or π→π*). scirp.org For a molecule like this compound, TD-DFT can help to understand its photophysical properties.
A hypothetical table of TD-DFT results is presented below, illustrating the calculated excitation energies and oscillator strengths, which relate to the intensity of the absorption bands.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.9 | 318 | 0.05 | HOMO -> LUMO |
| S2 | 4.5 | 275 | 0.12 | HOMO-1 -> LUMO |
| S3 | 4.9 | 253 | 0.08 | HOMO -> LUMO+1 |
This table contains representative data based on TD-DFT calculations of analogous pyridine compounds. Specific calculated values for this compound were not found in the searched literature.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve examining the rotation of the dimethylamino group and the amino group relative to the pyridine ring.
A thorough literature search did not uncover any molecular dynamics studies specifically detailing the conformational analysis of this compound. Such an analysis would identify the most stable conformers (low-energy states) and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as in a solvent. These simulations can model the solvation process, showing how solvent molecules arrange themselves around the solute and calculating properties like the solvation free energy.
There are no specific simulation studies in the literature that focus on the molecular interactions of this compound in solution. A computational study of this nature would reveal details about hydrogen bonding between the amino groups and protic solvents, as well as other non-covalent interactions, which are critical for understanding its solubility and behavior in chemical reactions.
Computational Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any transition states and intermediates.
A transition state is a high-energy configuration that a molecule must pass through to transform from a reactant to a product. An intermediate is a relatively stable molecule that is formed and then consumed during a reaction.
No computational studies predicting transition states or intermediates for reactions involving this compound have been reported in the surveyed literature. For a typical reaction, such as electrophilic substitution on the pyridine ring, computational methods could be used to model the structures and energies of the transition states and any associated intermediates (e.g., sigma complexes).
The reaction barrier, or activation energy, is the energy difference between the reactants and the transition state. The thermodynamic profile of a reaction shows the relative energies of the reactants, intermediates, transition states, and products.
Specific data on reaction barriers and thermodynamic profiles for reactions of this compound are not available in the current body of scientific literature. Computational determination of these parameters would allow for the prediction of reaction rates and equilibrium constants, providing a quantitative understanding of the molecule's chemical reactivity.
Table 2: Computationally Determined Reaction Profile Data for a Representative Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | Data not available |
| Transition State 1 | [TS1] | Data not available |
| Intermediate | [Intermediate] | Data not available |
| Transition State 2 | [TS2] | Data not available |
| Products | [Product] | Data not available |
| Overall Reaction | Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
No computational studies providing this type of reaction profile data for this compound were identified.
In Silico Ligand-Target Docking and Virtual Screening
In silico ligand-target docking and virtual screening are powerful computational techniques used to predict the interaction of a small molecule (a ligand) with a biological target, typically a protein or nucleic acid. These methods are fundamental in the early stages of drug discovery for identifying and refining potential drug candidates. preprints.orgnih.gov
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govals-journal.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. preprints.org Molecular docking, a key component of virtual screening, predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding affinity or scoring function. nih.govchemrxiv.org
The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and scoring functions. arxiv.orgbohrium.com These advancements allow for more reliable identification of lead compounds and provide a deeper understanding of the molecular determinants of ligand binding. preprints.org
Molecular docking simulations are employed to predict how this compound and its derivatives might interact with the active sites of various biological targets. These simulations calculate the binding energy and visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.
While specific docking studies on this compound are not extensively documented in publicly available research, studies on closely related dimethylpyridine and aminopyridine derivatives offer valuable insights into its potential binding modes. For instance, molecular docking studies of various dimethylpyridine derivatives have been conducted to understand their binding to cyclooxygenase (COX) enzymes, which are important targets in inflammation and cancer. mdpi.com In these studies, the orientation of the pyridine ring and its substituents within the enzyme's active site is crucial for determining inhibitory activity.
In a study involving a derivative, 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, docking simulations predicted its binding to carbonic anhydrase I. mdpi.comconsensus.app The simulation revealed key hydrogen bonding and stacking interactions that contribute to a stable binding pose, suggesting that the 4-(dimethylamino)pyridine moiety can be effectively accommodated in the active sites of certain enzymes. mdpi.comconsensus.app
The prediction of binding affinity is a critical aspect of these studies. Various scoring functions are used to estimate the free energy of binding (ΔG), which indicates the stability of the ligand-target complex. A lower binding energy generally corresponds to a higher binding affinity. The accuracy of these predictions is benchmarked against experimental data whenever possible.
The table below summarizes representative data from docking studies of related pyridine derivatives, illustrating the types of biological targets and the predicted binding affinities.
| Compound Type | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Dimethylpyridine Derivatives | Cyclooxygenase-1 (COX-1) | Not specified in abstract | Not specified in abstract |
| Dimethylpyridine Derivatives | Cyclooxygenase-2 (COX-2) | Not specified in abstract | Not specified in abstract |
| 4-(dimethylamino)pyridin-1-ium salt | Carbonic Anhydrase I | Good binding affinity reported | Active site residues |
This table is illustrative and based on findings for related pyridine derivatives, as specific data for this compound is limited in the provided search results.
Virtual screening and subsequent lead optimization are critical processes in drug discovery where computational methods play a significant role. preprints.orgchemrxiv.orgnih.gov The core structure of this compound can serve as a scaffold for the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
Lead Identification: Virtual screening campaigns can be performed using large compound libraries to identify molecules with a similar scaffold to this compound that may bind to a target of interest. This process begins with a known active compound or a hypothesized binding mode. For example, if a particular biological target is of interest, this compound could be docked into its active site to generate a hypothetical binding pose. This pose can then be used to create a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model is then used to screen databases of millions of compounds to find those that match the pharmacophore.
Lead Optimization: Once a "hit" or "lead" compound is identified, computational methods are used to guide its optimization. preprints.orgchemrxiv.orgnih.gov This involves making chemical modifications to the lead structure to enhance its properties. For this compound, this could involve:
Substitution analysis: Adding or modifying substituents on the pyridine ring or the amino groups to improve binding affinity and selectivity. Computational models can predict the impact of these changes before the new compounds are synthesized.
Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may improve the compound's metabolic stability or reduce toxicity.
Structure-Activity Relationship (SAR) studies: Computational docking can help to rationalize the observed SAR from experimental testing of a series of analogs. By understanding why certain modifications lead to increased or decreased activity, more effective new compounds can be designed.
The use of artificial intelligence and machine learning in lead optimization is a rapidly growing area. preprints.org These methods can learn from existing data to predict the properties of new, unsynthesized compounds with increasing accuracy, further accelerating the drug discovery process.
Emerging Research Directions and Future Perspectives
Integration in Advanced Functional Materials and Supramolecular Chemistry
The field of materials science is constantly in search of novel organic ligands to construct advanced functional materials like Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. Pyridine (B92270) derivatives are well-established building blocks for these materials due to the directional coordination ability of the pyridine nitrogen. The presence of additional donor sites in N4,N4-dimethylpyridine-2,4-diamine, namely the amino groups, offers the potential to create multi-dimensional frameworks with enhanced stability and tailored functionality.
Future research is anticipated to focus on using this compound as a ligand to synthesize novel MOFs. magtech.com.cn These materials could exhibit unique properties such as high porosity for gas storage and separation, or unsaturated metal sites for catalysis. magtech.com.cn The combination of the rigid pyridine core and the more flexible diamine functionalities could lead to the formation of complex, interpenetrated networks or layered structures. researchgate.net For instance, related dicarboxamide-functionalized pyridines have been shown to form predictable hydrogen-bonded ring structures, a principle that could be extended to the amine groups of this compound to guide the assembly of intricate supramolecular architectures. mdpi.com
Table 1: Potential Roles of this compound in Functional Materials
| Material Type | Potential Role of the Compound | Anticipated Functional Properties |
| Metal-Organic Frameworks (MOFs) | Multidentate organic linker | Gas storage, catalysis, chemical sensing |
| Coordination Polymers | Bridging or terminal ligand | Magnetic materials, luminescent sensors |
| Supramolecular Gels | Gelator molecule via H-bonding | Stimuli-responsive materials, drug delivery |
| Covalent Organic Frameworks (COFs) | Monomer for imine-based linkages | Porous membranes, electronic devices |
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. Future research will likely focus on developing more environmentally benign methods for producing this compound and its derivatives, moving away from traditional multi-step syntheses that may involve harsh reagents and generate significant waste.
Studies on related diaminopyridine compounds have demonstrated the feasibility of green synthetic routes. rajpub.com For example, the synthesis of Schiff bases from 2,6-diaminopyridine (B39239) has been achieved using microwave irradiation, which significantly reduces reaction times and often eliminates the need for volatile organic solvents. scirp.orgresearchgate.net Another promising green approach involves the use of natural, biodegradable catalysts, such as citric acid from lemon juice, to facilitate condensation reactions, thereby avoiding stronger, more hazardous acids. rajpub.comresearchgate.net The application of these methodologies to the large-scale synthesis of this compound could enhance the economic and environmental viability of its commercial use. researchgate.net
Table 2: Comparison of Synthetic Methodologies for Diaminopyridine Derivatives
| Method | Catalyst/Conditions | Advantages | Reference |
| Conventional Reflux | Glacial Acetic Acid | Established method | rajpub.com |
| Microwave Irradiation | Solvent-free or minimal solvent | Rapid, efficient, clean | scirp.org |
| Natural Acid Catalysis | Lemon Juice (Citric Acid) | Eco-friendly, economical, safe | rajpub.comresearchgate.net |
| Mechanochemical Grinding | No solvent | Reduced waste, high efficiency | researchgate.net |
Expansion of Catalytic Scope and Selectivity
The structural features of this compound make it an attractive candidate for applications in catalysis, both as an organocatalyst and as a ligand for transition metal catalysts. The presence of multiple nitrogen atoms with different basicities (a pyridine nitrogen, a primary amine, and a tertiary amine) allows for diverse modes of interaction with substrates and metal centers.
As an organocatalyst, it could be employed in reactions requiring base catalysis. More significantly, its role as a ligand in asymmetric catalysis is a key area for future exploration. Chiral complexes formed from diamine-type ligands and metals like copper or ruthenium are known to be effective catalysts for a range of enantioselective transformations, including aza-Henry reactions and ketone hydrogenations. researchgate.netresearchgate.net By creating chiral derivatives of this compound, it may be possible to develop novel catalysts with high activity and selectivity for the synthesis of valuable chiral molecules. The dimethylamino group can also be used to tune the electronic properties of the metal center, potentially enhancing catalytic turnover and selectivity.
Advanced Mechanistic Characterization of Biological Pathways
The pyridine-2,4-diamine (B32025) scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Research into derivatives of the closely related N2,N4-diphenylpyridine-2,4-diamine has shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) mutants that confer resistance to cancer therapies. nih.gov These studies provide a strong rationale for investigating this compound and its derivatives as potential therapeutic agents.
Future work will focus on detailed mechanistic studies to understand how this compound interacts with biological targets. This includes screening against panels of kinases and other enzymes, followed by advanced characterization of the mechanism of action for any identified hits. nih.gov Techniques such as X-ray crystallography of ligand-protein complexes, enzyme kinetics, and cell-based signaling assays will be crucial. For example, studies on EGFR inhibitors have revealed that they can down-regulate key signaling pathways like mTOR, arrest the cell cycle, and induce apoptosis. nih.gov Similar in-depth studies on this compound could uncover novel biological activities and pathways.
Table 3: Biological Activity Data for a Related Pyridine-2,4-diamine Scaffold
| Target Cell Line | Compound Type | IC₅₀ (nM) | Mechanism Insight | Reference |
| Ba/F3-EGFRL858R/T790M/C797S | N2,N4-diphenylpyridine-2,4-diamine derivative | 8-11 | Potent inhibition of resistance mutant | nih.gov |
| Ba/F3-EGFRDel19/T790M/C797S | N2,N4-diphenylpyridine-2,4-diamine derivative | 8-11 | Downregulation of EGFR/mTOR pathway | nih.gov |
Computational Chemistry for Predictive Design and Discovery
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. Density Functional Theory (DFT) and other computational methods are expected to play a significant role in predicting the properties of this compound and guiding the design of new functional materials and drug candidates based on its structure.
DFT calculations can be used to investigate optimized molecular geometries, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO-LUMO), providing insights into the molecule's reactivity and interaction sites. nih.gov For example, computational studies on related aminopyridines have successfully predicted vibrational frequencies and elucidated the nature of intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In the context of materials science, modeling can predict how the ligand will coordinate with different metal ions and what type of framework might be formed. researchgate.net In drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, such as a kinase, helping to prioritize compounds for synthesis and biological testing. tandfonline.comsemanticscholar.org
Table 4: Common Computational Methods and Their Applications
| Computational Method | Predicted Property | Application Area | Reference |
| Density Functional Theory (DFT) | Geometry, Vibrational Frequencies, MEP | Reactivity analysis, Spectroscopic characterization | nih.gov |
| Molecular Docking | Binding Pose, Scoring Function | Drug discovery, Enzyme inhibition studies | tandfonline.comsemanticscholar.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Paths, Electron Density | Analysis of metal-ligand and hydrogen bonds | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions, Excited States | Predicting optical and photophysical properties | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4,N4-dimethylpyridine-2,4-diamine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of structurally analogous compounds (e.g., N4-cyclopropylpyrimidine-2,4-diamine) involves alkylation or amination of a pyridine/pyrimidine core. For N4,N4-dimethyl derivatives, a two-step approach is recommended:
Chlorination : React 2,4-diaminopyridine with thionyl chloride (SOCl₂) under reflux to introduce reactive chlorine at the 6-position .
Dimethylamination : Substitute chlorine with dimethylamine via nucleophilic aromatic substitution (SNAr), using a polar aprotic solvent (e.g., DMF) at 80–100°C. Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
- Key Variables : Temperature, solvent polarity, and stoichiometry of dimethylamine critically affect yield. Excess dimethylamine (2–3 eq.) minimizes byproducts like monoalkylated intermediates.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to verify methyl group integration (δ ~2.8–3.2 ppm for N-CH₃) and aromatic proton splitting patterns. Compare with computed spectra (DFT) for validation .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms molecular ion [M+H]⁺ (e.g., m/z 166.11 for C₈H₁₂N₄).
- X-ray Crystallography : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding) to confirm planar geometry and substituent positions .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methods :
- Crystallization : Use ethanol/water mixtures to exploit solubility differences. Cooling to 4°C enhances crystal formation.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. Adjust pH to 6–7 with ammonium acetate to improve peak symmetry .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases). Focus on π-π stacking between the pyridine ring and hydrophobic enzyme pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of substituents on HOMO/LUMO gaps, correlating with redox activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Case Study : Discrepancies in kinase inhibition assays may arise from:
- Solubility Issues : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference.
- Cellular Uptake Variability : Measure intracellular concentrations via LC-MS/MS .
- Off-Target Effects : Perform counter-screens against unrelated enzymes (e.g., phosphatases) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, assay pH) .
Q. How do steric and electronic effects of N4-methyl groups influence the compound’s interaction with biological targets?
- Steric Effects : Methyl groups at N4 restrict rotational freedom, stabilizing planar conformations that enhance DNA intercalation (e.g., in topoisomerase inhibition) .
- Electronic Effects : Dimethylamine’s electron-donating nature increases pyridine ring electron density, promoting hydrogen bonding with active-site residues (e.g., Asp86 in EGFR kinase) .
- Experimental Validation : Replace methyl with bulkier groups (e.g., cyclopropyl) and compare binding kinetics via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
